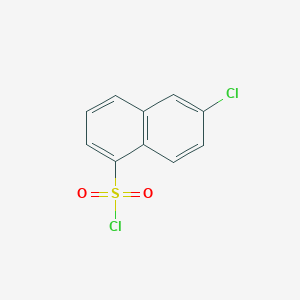

6-Chloronaphthalene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloronaphthalene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C10H6Cl2O2S and its molecular weight is 261.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

6-Chloronaphthalene-1-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. It serves as a sulfonylating agent, which introduces sulfonyl groups into organic molecules. This property is particularly useful in the synthesis of sulfonamides and sulfonylureas, which are important classes of compounds in medicinal chemistry.

Case Study: Synthesis of Sulfonamides

- Reaction Type : Nucleophilic substitution

- Reagents : this compound with amines

- Outcome : The reaction yields sulfonamides that exhibit antibacterial properties.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used to synthesize various bioactive compounds. Its ability to modify biological molecules enhances the pharmacological profiles of drugs.

Table 1: Pharmaceutical Compounds Derived from this compound

| Compound Name | Target Disease | Mechanism of Action |

|---|---|---|

| Sulfonamide Antibiotics | Bacterial Infections | Inhibition of bacterial folic acid synthesis |

| Antiviral Agents | Viral Infections | Inhibition of viral replication |

| Anticancer Agents | Cancer | Induction of apoptosis in cancer cells |

Material Science

The compound is also employed in the development of novel materials, particularly in polymer chemistry. It can be used to create functionalized polymers with specific properties for applications in coatings, adhesives, and composites.

Case Study: Functionalized Polymers

- Application : Development of self-healing materials

- Process : Incorporation of sulfonyl groups into polymer chains enhances thermal stability and mechanical properties.

Agrochemical Applications

This compound plays a role in the synthesis of agrochemicals, including pesticides and herbicides. Its reactivity allows for the modification of existing agricultural chemicals to improve efficacy and reduce environmental impact.

Table 2: Agrochemicals Synthesized Using this compound

| Agrochemical Name | Function | Application Area |

|---|---|---|

| Herbicides | Weed Control | Agriculture |

| Insecticides | Pest Control | Crop Protection |

Research Applications

In research settings, this compound is utilized as a building block for various chemical libraries aimed at drug discovery. Its ability to form diverse derivatives makes it a valuable tool for medicinal chemists.

Case Study: Drug Discovery

- Focus : Screening for new antibacterial agents

- Methodology : Libraries containing sulfonamide derivatives are tested against resistant bacterial strains.

Propiedades

Número CAS |

102153-61-7 |

|---|---|

Fórmula molecular |

C10H6Cl2O2S |

Peso molecular |

261.12 g/mol |

Nombre IUPAC |

6-chloronaphthalene-1-sulfonyl chloride |

InChI |

InChI=1S/C10H6Cl2O2S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H |

Clave InChI |

ZHEYVXCFYIWQOM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=C2)Cl)C(=C1)S(=O)(=O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.